N,N'-Didodecyldithiooxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N'-didodecylethanedithioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(29)26(30)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCQUDOKUAAVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=S)C(=S)NCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074472 | |

| Record name | N,N'-Didodecyldithiooxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-88-7 | |

| Record name | N1,N2-Didodecylethanedithioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Didodecyldithiooxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Didodecyldithiooxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Didodecyldithiooxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-didodecyldithiooxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIDODECYLDITHIOOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10CR9F93BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N'-Didodecyldithiooxamide chemical properties and structure

An In-depth Technical Guide to N,N'-Didodecyldithiooxamide: Structure, Properties, and Applications

Abstract

This compound, a symmetrically substituted dithiooxamide derivative, is a specialized organic compound recognized for its potent metal-chelating properties. Characterized by a central dithiooxamide core flanked by two twelve-carbon alkyl chains, its molecular structure imparts a unique combination of lipophilicity and specific affinity for transition metals. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and spectroscopic signature. We present a validated, step-by-step synthesis protocol and explore its primary application in the selective extraction and determination of platinum group metals, particularly palladium. This document is intended for researchers, chemists, and material scientists engaged in inorganic coordination chemistry, analytical chemistry, and hydrometallurgy.

Molecular Structure and Physicochemical Properties

The functionality of this compound is fundamentally derived from its molecular architecture. The molecule consists of a central ethanedithioamide core, where two secondary amide nitrogens are each substituted with a dodecyl (C12) chain. This structure creates a powerful bidentate ligand with significant nonpolar character.

Chemical Structure

The dithiooxamide backbone, (-C(S)NH-)₂, is the active chelating moiety. The two thioamide groups can exist in a planar trans configuration, which is typical for dithiooxamides and facilitates coordination with metal ions. The long dodecyl chains render the molecule highly soluble in organic solvents and insoluble in aqueous solutions, a critical feature for its application in liquid-liquid extraction processes[1].

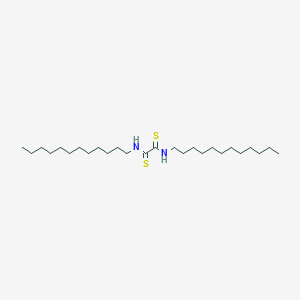

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The key physical and chemical identifiers for this compound are summarized below. This data is essential for material characterization, quality control, and safety assessments.

| Property | Value | Reference |

| IUPAC Name | N1,N2-Didodecylethanebis(thioamide) | [2] |

| CAS Number | 120-88-7 | [3] |

| Molecular Formula | C₂₆H₅₂N₂S₂ | [3][4][5] |

| Molecular Weight | 456.83 g/mol | [3][4][6] |

| Appearance | Yellow solid | [4][7] |

| Melting Point | 52-53°C | [3][4][6] |

| Boiling Point | 530.3°C at 760 mmHg | [3][6] |

| Density | 0.941 g/cm³ | [3][6] |

| Solubility | Insoluble in water (1.4E-6 g/L at 25°C) | [1] |

| Vapor Pressure | 2.5E-11 mmHg at 25°C | [3][6] |

Predicted Spectroscopic Profile

While specific spectral data is not widely published, the structure of this compound allows for a confident prediction of its key spectroscopic features, which are invaluable for structural confirmation post-synthesis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be dominated by signals from the two equivalent dodecyl chains. Key predicted signals include:

-

A triplet signal around 0.8-0.9 ppm, integrating to 6H, corresponding to the terminal methyl (-CH₃) groups.

-

A broad multiplet between 1.2-1.6 ppm, integrating to approximately 40H, representing the bulk of the methylene (-CH₂-) groups in the alkyl chains.

-

A signal around 3.4-3.6 ppm, likely a quartet or multiplet, integrating to 4H, for the methylene groups directly attached to the nitrogen atoms (-NH-CH₂ -).

-

A broad singlet in the 7.5-8.5 ppm region, integrating to 2H, corresponding to the two thioamide protons (-NH -). The broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would confirm the presence of the different carbon environments:

-

A signal for the terminal methyl carbons around 14 ppm.

-

A series of signals between 22-32 ppm for the methylene carbons of the alkyl chains.

-

A signal around 45-50 ppm for the methylene carbons adjacent to the nitrogen atoms.

-

A significantly downfield signal around 180-190 ppm for the thiocarbonyl (C=S) carbons.

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.

-

A sharp to moderately broad peak around 3200-3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary thioamide.

-

Multiple sharp peaks between 2850-2960 cm⁻¹ due to the symmetric and asymmetric C-H stretching of the numerous CH₂ and CH₃ groups.

-

A strong band in the 1500-1550 cm⁻¹ region, often referred to as the "thioamide II" band, which has significant C-N stretching character.

-

A band in the 1200-1250 cm⁻¹ region ("thioamide I" band), with contributions from C=S stretching and N-H bending.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 456.8. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₂₆H₅₂N₂S₂. Common fragmentation patterns would involve cleavage of the alkyl chains.

Synthesis Protocol

This compound can be reliably synthesized via the reaction of dithiooxamide with dodecylamine. The following protocol is adapted from established procedures and provides a clear, reproducible method.[2]

Synthesis Workflow

The synthesis is a multi-step, one-pot process involving the initial formation of a reaction intermediate followed by the addition of the primary amine, pH adjustment, and product isolation.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Methodology

Materials:

-

Dithiooxamide (2.4 g, 0.02 mol)

-

Aniline (1.8 g, 0.02 mol)

-

Dodecylamine (3.7 g, 0.02 mol)

-

Methanol (40 ml)

-

37% Aqueous HCl

-

Deionized Water

-

100 ml round-bottomed flask, magnetic stirrer, heating bath, filtration apparatus

Procedure:

-

Reaction Setup: To a 100 ml round-bottomed flask equipped with a magnetic stirrer, add dithiooxamide (2.4 g), aniline (1.8 g), and methanol (40 ml).[2]

-

Initial Heating: Stir the solution and heat it to 35°C for 30 minutes. The aniline acts as a reaction facilitator.[2]

-

Amine Addition: Add the reactive amine, dodecylamine (3.7 g), to the solution.[2]

-

Main Reaction: Continue stirring the solution for an additional 3 hours at 35°C to ensure the reaction goes to completion.[2]

-

Cooling and Acidification: Cool the crude reaction mixture to room temperature (approx. 25°C). Carefully adjust the acidity to a pH of about 2 by the dropwise addition of 37% aqueous HCl. This step is crucial for precipitating the product and neutralizing any unreacted amines.[2]

-

Product Isolation: Collect the resulting precipitate by filtration. Wash the solid with a small amount of cold methanol to remove soluble impurities.[2]

-

Drying: Dry the collected solid to afford the final product, this compound.[2]

Applications in Selective Metal Extraction

The primary and most valuable application of this compound is as a highly selective extractant for certain transition metals, particularly platinum-group metals (PGMs) like palladium and platinum, as well as copper.[3][8]

Mechanism of Chelation

The dithiooxamide moiety functions as a bidentate chelating ligand, coordinating to metal ions through its sulfur and nitrogen atoms. The two thioamide groups can deprotonate under appropriate pH conditions to form a stable, neutral five-membered chelate ring with a divalent metal ion (M²⁺). This charge neutralization and the formation of a sterically shielded, lipophilic complex are the driving forces for the extraction of the metal ion from an aqueous phase into an immiscible organic phase.

Caption: Chelation of a Palladium(II) ion by two molecules of this compound.

Representative Protocol for Palladium(II) Extraction

This protocol outlines a standard liquid-liquid extraction procedure for selectively removing Pd(II) ions from an acidic aqueous solution.

Objective: To demonstrate the selective extraction of Palladium(II) from an aqueous solution containing other metal ions.

Materials:

-

Organic Phase: 0.01 M solution of this compound in an organic solvent (e.g., chloroform or toluene).

-

Aqueous Phase: A synthetic aqueous solution containing 100 ppm Pd(II) in 0.1 M HCl, potentially with other metal ions like Ni(II), Cu(II), or Fe(III) for selectivity studies.

-

Separatory funnels, vortex mixer, ICP-OES or AAS for metal analysis.

Procedure:

-

Phase Contact: In a separatory funnel, combine equal volumes (e.g., 20 mL) of the organic phase and the aqueous phase.

-

Equilibration: Shake the funnel vigorously for 5-10 minutes to ensure intimate contact and allow the chelation and phase transfer to reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely. The organic phase, now containing the Pd-ligand complex, will often develop a distinct color.

-

Sample Collection: Carefully drain the lower (aqueous) phase into a collection beaker. Drain the upper (organic) phase into a separate beaker.

-

Analysis: Analyze the metal ion concentration remaining in the aqueous phase using ICP-OES or a similar technique. The concentration of palladium in the organic phase can be determined by difference or by back-extraction into a stripping solution (e.g., concentrated acid or a solution of a competing ligand).

-

Calculate Efficiency: The extraction efficiency (%E) can be calculated as: %E = ([Pd]initial - [Pd]final) / [Pd]initial * 100

Safety and Handling

This compound requires careful handling due to its irritant properties. Adherence to standard laboratory safety protocols is mandatory.

| Safety Aspect | Information | Reference |

| Hazard Statements | R36/37/38: Irritating to eyes, respiratory system, and skin. | [3][7][9] |

| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36/37: Wear suitable protective clothing and gloves. | [3][7] |

| Toxicity | LD50 (mouse, intraperitoneal): 100 mg/kg | [4] |

| Storage | Store in a cool, dry place at 2-8°C. | [1][3][4] |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (nitrile or neoprene), lab coat. Work in a well-ventilated area or a chemical fume hood. | [3][7] |

Conclusion

This compound stands out as a highly effective and selective ligand for hydrometallurgical and analytical applications. Its well-defined structure, characterized by a lipophilic exterior and a potent metal-binding core, makes it ideally suited for the solvent extraction of valuable metals like palladium. The synthesis is straightforward, and its properties are well-documented. For researchers in drug development, while not a direct therapeutic agent, its utility in removing heavy metal contaminants or in the synthesis of metal-containing complexes could be of significant interest. Future research may focus on immobilizing this ligand onto solid supports to create reusable extraction resins, further enhancing its industrial and environmental applicability.

References

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]

-

ChemBK. (2024). N,N'-Bis(dodecyl)dithiooxamide. Retrieved from ChemBK.com. [Link]

-

ChemBK. (2024). n,n'-didodecyldithio-oxamid. Retrieved from ChemBK.com. [Link]

-

Home Sunshine Pharma. (n.d.). N,N'-DIDODECYL DITHIOOXAMIDE CAS 120-88-7. Retrieved from homesunshinepharma.com. [Link]

-

PubChemLite. (n.d.). This compound (C26H52N2S2). Retrieved from pubchemlite.com. [Link]

-

Aversa, M. C., et al. (1997). Long chain secondary dithiooxamides as ligands for the synthesis of platinum(II) metallomesogens. Inorganica Chimica Acta, 256(2), 235-241. [Link]

-

K-REx. (n.d.). Dithiooxamide as an analytical reagent. Retrieved from K-REx, Kansas State University. [Link]

-

Synthesis and Characterization of Dithiooxamidate-Bridged Polynuclear Ni Complexes. (2023). Molecules, 28(3), 1148. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. prepchem.com [prepchem.com]

- 3. chembk.com [chembk.com]

- 4. N,N'-DIDODECYL DITHIOOXAMIDE CAS#: 120-88-7 [amp.chemicalbook.com]

- 5. N,N'-DIDODECYL DITHIOOXAMIDE | 120-88-7 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. N,N'-DIDODECYL DITHIOOXAMIDE CAS 120-88-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. krex.k-state.edu [krex.k-state.edu]

- 9. Newblue CHEM--N,N'-DIDODECYL DITHIOOXAMIDE, CasNo.120-88-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

An In-depth Technical Guide to the Synthesis of N,N'-Didodecyldithiooxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Didodecyldithiooxamide, a symmetrically substituted dithiooxamide, is a molecule of significant interest in various fields of chemical and materials science. Its unique structure, featuring a central dithiooxamide core flanked by two long alkyl chains, imparts properties that make it a valuable building block in supramolecular chemistry, a ligand in coordination chemistry, and a potential component in the development of novel materials. The dithiooxamide moiety is known for its strong chelating ability with various metal ions, while the dodecyl chains provide solubility in nonpolar organic solvents and can drive self-assembly processes. This guide provides a comprehensive overview of a reliable synthesis route for this compound, delving into the reaction mechanism, a detailed experimental protocol, and purification techniques.

Reaction Overview: Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between dithiooxamide (also known as rubeanic acid) and dodecylamine. This reaction proceeds via the attack of the nucleophilic amine on the electrophilic carbon atoms of the thiocarbonyl groups in dithiooxamide.

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Mechanistic Insights

The synthesis of this compound from dithiooxamide and dodecylamine is a classic example of a nucleophilic acyl substitution reaction at a thiocarbonyl carbon. The reaction mechanism can be understood through the following key steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of dodecylamine on one of the electrophilic thiocarbonyl carbons of dithiooxamide. The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond.

-

Tetrahedral Intermediate Formation: This initial attack leads to the formation of a tetrahedral intermediate. In this intermediate, the carbon atom that was part of the thiocarbonyl group is now bonded to four other atoms: the original nitrogen and sulfur atoms of the dithiooxamide backbone, the newly attached nitrogen from the dodecylamine, and the other thiocarbonyl group.

-

Proton Transfer: A proton transfer likely occurs, where a proton is transferred from the newly added, positively charged nitrogen to a more basic site, such as another amine molecule or the solvent.

-

Elimination of Ammonia: The tetrahedral intermediate is unstable and collapses. The carbon-sulfur double bond is reformed, and a molecule of ammonia (or an ammonium ion after protonation) is eliminated as a leaving group.

-

Second Nucleophilic Attack: The process is then repeated on the second thiocarbonyl group with another molecule of dodecylamine, leading to the formation of the symmetrically disubstituted product, this compound.

The reaction is typically carried out in a suitable solvent that can dissolve the reactants and facilitate the reaction. The use of a moderate temperature helps to overcome the activation energy of the reaction without promoting side reactions.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and provides a reliable method for the laboratory-scale synthesis of this compound.

Materials and Reagents:

-

Dithiooxamide (Rubeanic acid)

-

Dodecylamine

-

Methanol (reagent grade)

-

Deionized water

Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Condenser

-

Buchner funnel and filter flask

-

Filter paper

-

Beakers

-

Glass stirring rod

-

Drying oven or vacuum desiccator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2.4 g (0.02 mol) of dithiooxamide and 7.4 g (0.04 mol) of dodecylamine.

-

Solvent Addition: Add 50 mL of methanol to the flask.

-

Reaction Conditions: Attach a condenser to the flask and heat the mixture to reflux (approximately 65 °C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. As the solution cools, the this compound product will precipitate out as a yellow solid.

-

Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid on the filter paper with two portions of cold methanol (20 mL each) to remove any unreacted starting materials and soluble impurities.

-

Drying: Transfer the yellow solid to a watch glass and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Purification

For most applications, the product obtained after washing is of sufficient purity. However, for applications requiring very high purity, recrystallization can be performed.

Recrystallization Procedure:

-

Solvent Selection: A suitable solvent for recrystallization is a mixture of ethanol and water.

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in a beaker.

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Characterization and Data Summary

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₅₂N₂S₂ | [1][2] |

| Molecular Weight | 456.83 g/mol | [1] |

| Appearance | Yellow solid | [2][3] |

| Melting Point | 52-53 °C | [1][3] |

| Solubility | Soluble in hot ethanol, chloroform; Insoluble in water | |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching, C-H stretching, and C=S stretching would be expected. | |

| ¹H NMR (CDCl₃, ppm) | Characteristic peaks for the alkyl chain protons and the N-H proton would be observed. | |

| ¹³C NMR (CDCl₃, ppm) | Characteristic peaks for the alkyl chain carbons and the thiocarbonyl carbon would be observed. |

Note: Specific spectroscopic data should be acquired and interpreted for each synthesized batch to confirm the structure and purity.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Dithiooxamide is harmful if swallowed and causes skin and eye irritation.

-

Dodecylamine is corrosive and can cause severe skin burns and eye damage.

-

Methanol is flammable and toxic. Avoid inhalation and contact with skin.

Conclusion

The synthesis of this compound via the reaction of dithiooxamide and dodecylamine is a robust and straightforward procedure suitable for laboratory-scale preparation. Understanding the underlying nucleophilic substitution mechanism allows for the rational control of reaction conditions to achieve a good yield of the desired product. Proper purification techniques, such as recrystallization, can be employed to obtain high-purity material for various research and development applications. The characterization data provided serves as a benchmark for confirming the successful synthesis of this versatile molecule.

References

-

Home Sunshine Pharma. n,n'-didodecyl dithiooxamide cas 120-88-7. Available from: [Link]

- Hurd, R. N.; DeLaMater, G. The Chemistry of Dithiooxamides. Chem. Rev.1961, 61 (1), 45–86.

-

ChemBK. N,N'-Bis(dodecyl)dithiooxamide. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of N,N'-Didodecyldithiooxamide: Melting Point and Solubility

This technical guide provides a comprehensive analysis of the key physical properties of N,N'-Didodecyldithiooxamide, focusing on its melting point and solubility profile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established data with theoretical insights and provides robust experimental protocols for in-house validation.

Introduction to this compound

This compound is a dialkylated derivative of dithiooxamide. The core dithiooxamide structure is known for its chelating properties, while the two long dodecyl (C12) alkyl chains impart significant lipophilicity to the molecule. This unique combination of a polar, metal-binding core and nonpolar aliphatic chains suggests its potential utility in coordination chemistry, materials science, and as a lipophilic ligand in various chemical systems. A thorough understanding of its physical properties is the foundation for its application and development.

Melting Point of this compound

The melting point of a crystalline solid is a critical indicator of its purity. For a pure compound, the melting point is sharp, occurring over a narrow temperature range. Impurities typically lead to a depression and broadening of the melting point range.

Reported Melting Point

The reported melting point for this compound is 52-53°C . This value serves as a benchmark for sample identification and purity assessment.

| Property | Value |

| Melting Point | 52-53°C |

| Appearance | Yellow Solid |

Experimental Protocol for Melting Point Determination

To ensure the integrity of experimental results, the melting point of a synthesized or procured batch of this compound should be verified. The capillary method is a standard and reliable technique.

Principle: A small, finely powdered sample is heated slowly in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus with a controllable heating rate and a viewing lens.

-

Insert the capillary tube into the sample holder of the apparatus.

-

-

Measurement:

-

Begin heating the apparatus at a rapid rate to quickly approach the expected melting point (e.g., up to ~45°C).

-

Decrease the heating rate to 1-2°C per minute as the temperature nears the expected melting point. A slow heating rate is crucial for an accurate determination.[1]

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted.

-

The melting point range is reported as T1 - T2. For a pure sample, this range should be narrow and fall within the expected 52-53°C.

-

Causality in Experimental Choices: A slow heating rate near the melting point is essential to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading.[1] Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting point range.

Caption: Workflow for Melting Point Determination.

Solubility Profile of this compound

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." This means that non-polar compounds tend to dissolve in non-polar solvents, and polar compounds in polar solvents.

-

Non-Polar Character: this compound possesses two long C12 alkyl chains. These chains are highly non-polar and will dominate the solubility behavior of the molecule. This significant hydrophobic character suggests that the compound will be readily soluble in non-polar organic solvents where van der Waals forces are the primary mode of intermolecular interaction.

-

Polar Character: The central dithiooxamide core contains polar carbon-nitrogen and carbon-sulfur bonds. However, the influence of this small polar region is likely to be overshadowed by the large, non-polar alkyl groups.

Predicted Solubility:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | High | The non-polar nature of the solvent effectively solvates the long dodecyl chains. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Moderate to High | These solvents have a moderate polarity and can interact with the dithiooxamide core while also solvating the alkyl chains. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The polarity of the hydroxyl group and its hydrogen-bonding capability are less compatible with the large non-polar structure. |

| Highly Polar | Water | Insoluble | The extreme polarity and strong hydrogen-bonding network of water cannot overcome the energy required to solvate the large, non-polar molecule. |

Experimental Protocol for Solubility Determination

To establish a quantitative solubility profile, a systematic experimental approach is necessary. The shake-flask method followed by gravimetric analysis is a robust and straightforward technique.

Principle: A supersaturated solution of the solute in the solvent is prepared and allowed to reach equilibrium at a constant temperature. The undissolved solid is then removed, and the concentration of the solute in the clear, saturated solution is determined.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of a different test solvent. "Excess" means that a visible amount of undissolved solid remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or on a stir plate within a temperature-controlled environment (e.g., a 25°C water bath) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment until the excess solid has settled.

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a pre-warmed or temperature-equilibrated pipette. This prevents precipitation due to temperature changes. It is critical not to disturb the undissolved solid.

-

-

Gravimetric Analysis:

-

Dispense the aliquot of the saturated solution into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point to avoid degradation.

-

Once the solvent is completely removed, reweigh the evaporating dish containing the solid residue.

-

-

Calculation:

-

Mass of dissolved solid (g): (Final weight of dish + residue) - (Initial weight of empty dish)

-

Solubility (g/L): (Mass of dissolved solid) / (Volume of aliquot taken)

-

Self-Validation: The protocol's trustworthiness is enhanced by ensuring that a true equilibrium is reached. This can be verified by taking samples at different time points (e.g., 24, 36, and 48 hours) and confirming that the calculated solubility is consistent.

Caption: Workflow for Solubility Determination.

Conclusion

This guide provides the essential physical properties of this compound, including its established melting point of 52-53°C and a theoretically derived solubility profile. The provided experimental protocols are designed to empower researchers to rigorously verify these properties and generate precise, quantitative solubility data in various organic solvents. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is indispensable for the successful application of this compound in research and development.

References

-

University of Calgary. (n.d.). Melting Point. Organic Laboratory Techniques. Retrieved from [Link]

-

JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 2: Determination of Solubility Class. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

Sources

N,N'-Didodecyldithiooxamide molecular weight and formula

An In-Depth Technical Guide to N,N'-Didodecyldithiooxamide: Synthesis, Properties, and Strategic Relevance in Medicinal Chemistry

Introduction

This compound is a symmetrically substituted dithioamide characterized by a central ethanedithioamide core flanked by two twelve-carbon alkyl (dodecyl) chains. While not a therapeutic agent itself, this molecule serves as an exemplary case study for understanding a class of compounds with significant, often underutilized, potential in materials science and drug development. Its primary role is that of a chemical intermediate, a building block for more complex molecular architectures.[1][2]

For researchers, scientists, and drug development professionals, the strategic value of this compound lies not in its direct biological activity, but in the unique physicochemical properties imparted by its constituent functional groups: the dithiooxamide core and the long aliphatic chains. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthesis protocol, and explores the broader, high-value applications of its core thioamide chemistry in modern medicinal science.

Part 1: Core Molecular and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular formula, weight, and physical state. These core attributes are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₅₂N₂S₂ | [3] |

| Molecular Weight | 456.83 g/mol | [2] |

| CAS Number | 120-88-7 | [2] |

| Appearance | Yellow solid | [2] |

| Melting Point | 52-53°C | [2] |

| Recommended Storage | 2-8°C | [3] |

| Synonyms | N,N'-Bis(dodecyl)dithiooxamide, N1,N2-Didodecylethanebis(thioamide) | [2] |

Structurally, the molecule's properties are a composite of its two distinct regions. The long dodecyl chains render the molecule highly lipophilic and largely insoluble in aqueous media. This characteristic is crucial for its potential use in organic electronics, as a ligand in organometallic chemistry, or for applications requiring self-assembly in non-polar environments.

The central dithiooxamide group is the site of chemical reactivity. As a sulfur analog of oxamide, it is known to be a powerful chelating agent for various metal ions, including copper, nickel, and cobalt.[4] This coordination chemistry is a foundational property of the parent compound, dithiooxamide (also known as rubeanic acid), and is retained in its N,N'-disubstituted derivatives.[4][5]

Part 2: Synthesis and Experimental Protocols

The synthesis of N,N'-disubstituted dithiooxamides can be achieved through several methods, most commonly via the reaction of a primary amine with dithiooxamide or by thionation of the corresponding N,N'-disubstituted oxamide.[6][7] The following protocol details a direct and efficient laboratory-scale synthesis.

Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of N,N'-disubstituted dithiooxamides.

Objective: To synthesize this compound from dithiooxamide and dodecylamine.

Materials:

-

Dithiooxamide (C₂H₄N₂S₂)

-

Dodecylamine (C₁₂H₂₇N)

-

Methanol (CH₃OH)

-

Hydrochloric Acid (HCl), 37% aqueous solution

-

Round-bottomed flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating bath

-

Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stirrer, add dithiooxamide (0.02 mol, 2.4 g) and 40 mL of methanol.

-

Causality: Methanol serves as a suitable solvent that can dissolve the reactants to a sufficient degree to allow the reaction to proceed.

-

-

Initial Heating: Begin stirring the solution and heat it to 35°C using a water bath. Maintain this temperature for 30 minutes.

-

Causality: Gentle heating increases the rate of reaction without causing significant solvent evaporation or decomposition of the reactants.

-

-

Addition of Amine: Add dodecylamine (0.02 mol, 3.7 g) to the reaction mixture.

-

Causality: Dodecylamine is the nucleophile that will displace the amino groups on the dithiooxamide core in a substitution reaction. Using an equimolar amount ensures the reaction proceeds to the desired disubstituted product.

-

-

Reaction Period: Continue stirring the solution at 35°C for an additional 3 hours.

-

Causality: This time period allows the reaction to proceed to completion. The progress can be monitored by thin-layer chromatography (TLC) if desired.

-

-

Acidification and Precipitation: Cool the reaction mixture to room temperature (approx. 25°C). Slowly add 37% aqueous HCl to adjust the pH to approximately 2.

-

Causality: The product, this compound, is insoluble in the acidic aqueous methanol. This step causes the product to precipitate out of the solution, separating it from unreacted starting materials and soluble byproducts.

-

-

Isolation and Purification: Collect the yellow precipitate by filtration. Wash the solid with a small amount of methanol to remove any remaining impurities.

-

Drying: Dry the purified product to obtain this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 3: Strategic Relevance in Drug Development

While this compound is a chemical intermediate, its core functional group—the thioamide—is a powerful and versatile tool in medicinal chemistry.[8] Understanding its properties provides drug development professionals with a strategic advantage in lead optimization and the design of novel therapeutics. The thioamide moiety offers unique bioisosteric replacement strategies for the ubiquitous amide bond.[9][10]

The Thioamide as a Superior Bioisostere

Bioisosterism—the replacement of a functional group with another that retains similar physical or chemical properties—is a cornerstone of drug design. The thioamide is a fascinating isostere of the amide bond, sharing a similar planar geometry but with distinct and often beneficial differences.[10]

-

Modulated Hydrogen Bonding: Thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts.[8] This subtle change can dramatically alter drug-target interactions, potentially improving binding affinity or selectivity.

-

Enhanced Lipophilicity and Permeability: The substitution of oxygen with the larger, more polarizable sulfur atom increases lipophilicity. This modification can significantly improve a drug candidate's ability to cross cellular membranes, a critical factor for bioavailability.[10] Studies have shown that a single amide-to-thioamide substitution can improve the permeability and bioavailability of macrocyclic peptides.[11]

-

Increased Metabolic Stability: The amide bond is a primary target for enzymatic hydrolysis by proteases. The thioamide bond is significantly more resistant to such cleavage, offering a straightforward strategy to increase the metabolic stability and in vivo half-life of peptide-based drugs.[12]

-

Conformational Control: The introduction of a thioamide can impose conformational restraints on a molecule, locking it into a more bioactive shape and improving target affinity.[13]

Caption: Bioisosteric replacement of an amide with a thioamide.

Applications in Approved Therapeutics

The value of the thioamide group is not merely theoretical. Several FDA-approved drugs incorporate this moiety, demonstrating its clinical utility. For example, the second-line anti-tuberculosis agents Ethionamide and Prothionamide are thioamide-containing prodrugs.[8] Their mechanism relies on the thioamide group's unique reactivity within the target pathogen.

Conclusion

This compound, with its molecular formula C₂₆H₅₂N₂S₂, stands as a valuable model compound. While its direct application is as a chemical intermediate, a deep dive into its structure and synthesis provides critical insights for the drug development professional. The true value lies in understanding the strategic potential of its dithioamide core. The thioamide functional group is a proven tool in medicinal chemistry for overcoming common challenges in drug design, including poor permeability, metabolic instability, and suboptimal target engagement. By leveraging the unique properties of the thioamide as a bioisostere for the amide bond, researchers can effectively fine-tune the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics. Therefore, a thorough understanding of molecules like this compound is essential for innovation in modern drug discovery.

References

- CN104151220A - N,N'-dialkyl dithiooxamide as well as preparation method and application thereof - Google P

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry. (URL: [Link])

-

Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. (2020). National Center for Biotechnology Information. (URL: [Link])

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry. (URL: [Link])

-

Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development - PMC. National Center for Biotechnology Information. (URL: [Link])

-

Contemporary Applications of Thioamides and Methods for their Synthesis - ChemRxiv. (URL: [Link])

-

Dithiooxamide - Chem-Impex. (URL: [Link])

-

Dithiooxamide - Grokipedia. (URL: [Link])

-

Ghosh, P., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications. (URL: [Link])

-

Dithiooxamide | C2H4N2S2 | CID 2777982 - PubChem. National Center for Biotechnology Information. (URL: [Link])

-

Synthesis scheme for the preparation of dithiooxamide derivatives. - ResearchGate. (URL: [Link])

-

Hurd, R. N., et al. Preparation of Dithiooxamide Derivatives. The Journal of Organic Chemistry. (URL: [Link])

Sources

- 1. Dithiooxamide | C2H4N2S2 | CID 2777982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Newblue CHEM--N,N'-DIDODECYL DITHIOOXAMIDE, CasNo.120-88-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 3. N,N'-DIDODECYL DITHIOOXAMIDE | 120-88-7 [chemicalbook.com]

- 4. grokipedia.com [grokipedia.com]

- 5. chemimpex.com [chemimpex.com]

- 6. CN104151220A - N,N'-dialkyl dithiooxamide as well as preparation method and application thereof - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

N,N'-Didodecyldithiooxamide safety and handling precautions

An In-depth Technical Guide to the Safe Handling of N,N'-Didodecyldithiooxamide

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the safety protocols and handling procedures for this compound (CAS No. 120-88-7). It is intended for researchers, scientists, and professionals in drug development and other laboratory settings who may work with this compound. The focus is on understanding the inherent risks and implementing robust control measures to ensure a safe working environment.

Compound Profile and Scientific Context

This compound is an organic sulfur compound characterized by a dithiooxamide core with two dodecyl chains.[1] Its molecular structure imparts specific physical and chemical properties that are relevant to its applications and handling requirements.

1.1. Chemical and Physical Properties

The compound is a yellow solid at room temperature with a melting point between 52-53°C.[1][2] Understanding these properties is fundamental to its safe storage and handling. For instance, its solid nature at room temperature means that the primary exposure risk during handling is through inhalation of dust or direct skin/eye contact with the powder.

| Property | Value | Source |

| CAS Number | 120-88-7 | [1][2][3] |

| Molecular Formula | C26H52N2S2 | [1][2] |

| Molecular Weight | 456.83 g/mol | [1][2] |

| Appearance | Yellow solid | [2][3] |

| Melting Point | 52-53°C | [1][2] |

| Boiling Point | 530.3°C at 760 mmHg | [1][3] |

| Density | 0.941 g/cm³ | [1][3] |

| Flash Point | 274.5°C | [1][3] |

| Storage Temperature | 2-8°C | [1][2][4] |

1.2. Industrial and Research Applications

This compound and related compounds are utilized in diverse applications, including as analytical reagents for precious metals like platinum and palladium, and as potential antioxidants, herbicides, or sterilizing agents.[5] Notably, it has been investigated in the search for new anti-tuberculosis drugs, making it a compound of interest in pharmaceutical research.[4][5] This context underscores the importance of safe handling practices to protect researchers engaged in developing potentially life-saving therapeutics.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of laboratory safety. For this compound, the primary hazards are associated with irritation and acute toxicity.

2.1. GHS Classification and Hazard Statements

Based on available data, the compound is classified with the following hazards:

-

H302: Harmful if swallowed. [4]

-

H315/H316: Causes skin irritation / mild skin irritation. [4]

-

H319/H320: Causes serious eye irritation / eye irritation. [4]

-

H335: May cause respiratory irritation. [4]

The signal word associated with these classifications is "Warning".[4] The R-phrases R36/37/38 (Irritating to eyes, respiratory system and skin) also apply.[1][2][3]

2.2. Toxicological Profile

-

Acute Oral Toxicity: The compound is classified as harmful if swallowed.[4] Animal studies on the parent compound, dithiooxamide, indicate that ingestion of less than 150 grams could be harmful or produce serious health damage in humans.[6]

-

Dermal and Eye Irritation: Direct contact with the solid powder can cause skin and serious eye irritation.[1][4][6] Pre-existing skin conditions like dermatitis may be accentuated by exposure.[6]

-

Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][4][6]

-

LD50: An intraperitoneal LD50 of 100 mg/kg has been reported in mice.[2]

2.3. Chemical Reactivity and Stability

The compound is stable under normal laboratory and recommended storage conditions.[7][8] However, it should be considered incompatible with strong oxidizing agents.[7][8] Hazardous decomposition products under fire conditions can include toxic gases such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides.[7][8]

Principles of Safe Handling: A Hierarchy of Controls

To mitigate the risks associated with this compound, a multi-layered approach based on the hierarchy of controls should be implemented. This prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: Hierarchy of controls for handling this compound.

3.1. Engineering Controls

The primary engineering control is to minimize the generation and inhalation of dust.

-

Ventilation: All weighing and handling of the solid compound should be performed in a certified chemical fume hood or a suitably ventilated enclosure.[9][10] Ensure that eyewash stations and safety showers are located close to the workstation.[8][11]

3.2. Administrative Controls

-

Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before beginning work.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[12][13] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[12][14]

3.3. Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

-

Eye and Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[9][11]

-

Hand Protection: Use chemically resistant gloves, such as nitrile rubber, that comply with EN 374 standards.[9][14] Gloves must be inspected before use and replaced immediately if signs of degradation appear.[9]

-

Skin and Body Protection: Wear a long-sleeved laboratory coat.[11] For larger quantities or tasks with a high risk of dust generation, consider additional protective clothing.[9]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved N95 (US) or P1 (EN 143) particulate respirator should be used.[10]

Standard Operating Procedures (SOPs)

4.1. Weighing and Transferring Protocol

This protocol outlines the essential steps for safely handling the solid compound.

Caption: Standard workflow for weighing and transferring solid this compound.

4.2. Storage

-

Store away from incompatible materials, particularly strong oxidizing agents.[7]

Emergency Response Protocols

Immediate and appropriate action is critical in the event of an accidental exposure or spill.

5.1. Exposure Response

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[1]

-

Skin Contact: Take off contaminated clothing immediately.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[11] If skin irritation persists, consult a physician.[11]

-

Inhalation: Move the victim to fresh air.[11] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[9] Seek medical attention if symptoms occur.[11]

-

Ingestion: Rinse mouth with water.[9] Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.[9]

5.2. Spill Response

The response to a spill depends on its scale. For any large spill, or if you feel uncomfortable with the cleanup, evacuate the area and contact your institution's emergency response team.

Caption: Decision tree for responding to a spill of this compound.

Waste Management and Disposal

All waste containing this compound must be treated as hazardous waste.

-

Disposal Method: The material should be disposed of by a licensed chemical destruction facility, typically through controlled incineration with flue gas scrubbing.[9] Do not discharge into sewer systems.[9]

-

Containers: Collect waste in suitable, closed, and clearly labeled containers.[9][10]

-

Packaging: Contaminated packaging should be triple-rinsed (if appropriate) or punctured to render it unusable for other purposes before disposal.[9]

Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

References

-

N,N'-Bis(dodecyl)dithiooxamide - ChemBK. (n.d.). Retrieved from [Link]

-

n,n'-didodecyl dithiooxamide cas 120-88-7 - Home Sunshine Pharma. (n.d.). Retrieved from [Link]

-

Material safety data sheet - dithiooxamide 98% ar. (n.d.). Retrieved from [Link]

-

Dithiooxamide Safety Data Sheet | CAS: 79-40-3. NextSDS. (n.d.). Retrieved from [Link]

- N,N'-dialkyl dithiooxamide as well as preparation method and application thereof. (2014). Google Patents.

Sources

- 1. chembk.com [chembk.com]

- 2. N,N'-DIDODECYL DITHIOOXAMIDE CAS#: 120-88-7 [amp.chemicalbook.com]

- 3. N,N'-DIDODECYL DITHIOOXAMIDE CAS 120-88-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. jk-sci.com [jk-sci.com]

- 5. CN104151220A - N,N'-dialkyl dithiooxamide as well as preparation method and application thereof - Google Patents [patents.google.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. fishersci.se [fishersci.se]

- 12. fishersci.com [fishersci.com]

- 13. nextsds.com [nextsds.com]

- 14. chemicalbook.com [chemicalbook.com]

Commercial suppliers of N,N'-Didodecyldithiooxamide

An In-Depth Technical Guide to the Commercial Sourcing and Qualification of N,N'-Didodecyldithiooxamide for Research & Development

Authored by a Senior Application Scientist

This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for identifying, vetting, and qualifying commercial suppliers of this compound (CAS No. 120-88-7). Moving beyond a simple vendor list, this document establishes a rigorous, field-proven methodology to ensure the procurement of high-quality material, a critical prerequisite for reproducible and reliable experimental outcomes.

Introduction: The Scientific Imperative for High-Purity this compound

This compound is a symmetrical organic compound characterized by a dithiooxamide core flanked by two dodecyl (C12) aliphatic chains. Its molecular structure lends itself to applications as a metal complexing or chelating agent and as an intermediate in various chemical syntheses.[1][2] In the context of research and drug development, the purity and consistency of such a starting material are paramount. Impurities can lead to unpredictable side reactions, altered biological activity, and a lack of reproducibility, ultimately jeopardizing project timelines and budgets.

This guide is therefore structured to address the complete sourcing lifecycle: from identifying potential vendors to implementing a self-validating in-house quality control protocol.

Part 1: The Commercial Supplier Landscape

The market for this compound is primarily composed of fine chemical manufacturers and distributors, with a significant concentration of suppliers based in Asia. These companies cater to a global client base that includes major pharmaceutical corporations, research universities, and chemical catalog companies.[3] Initial identification reveals several key players who list the compound in their portfolios.

It is crucial to differentiate between manufacturers and traders/distributors. While manufacturers have direct control over the synthesis and purification processes, traders offer a broader catalog by sourcing from various producers. Both models have advantages, but direct engagement with a manufacturer can often provide deeper technical support and better lot-to-lot consistency. Some suppliers, like Henan Newblue Chemical Co., Ltd., highlight established relationships with major scientific companies and possess ISO certification, which can serve as an initial positive indicator.[4]

The following table summarizes publicly available data from a selection of commercial suppliers.

| Supplier | Stated Purity | Location (Region) | Notes |

| J&K Scientific | 97% | Global Distributor | Provides detailed safety and handling information.[5] |

| HANGZHOU LEAP CHEM CO., LTD. | Not explicitly stated | China | Trader with a broad catalog of rare and innovative chemicals.[3] |

| HENAN NEW BLUE CHEMICAL CO.,LTD | 98% | China | Notes ISO certification and relationships with major scientific firms.[4] |

| Hebei Nengqian Chemical | 99% | China | Claims to be a manufacturer with high quality and competitive pricing.[1] |

| Hangzhou Keyingchem Co., Ltd. | 98% min | China | Emphasizes sourcing from quality suppliers across China.[2] |

| Home Sunshine Pharma | ≥99.00% | China | Provides physical and chemical properties.[6] |

Part 2: A Framework for Rigorous Supplier Qualification

Identifying a potential supplier is merely the first step. For any scientist, the subsequent qualification process is non-negotiable. This process ensures that the material received matches the specifications required for the intended application. The following workflow provides a robust system for vetting and validation.

Caption: Supplier Qualification Workflow Diagram.

The Self-Validating System: In-House QC Protocol

Trust in a supplier is built upon verifiable data. The following protocol is designed to be a self-validating system, allowing any reasonably equipped laboratory to confirm the identity, purity, and integrity of a procured batch of this compound.

Protocol 2.1: Quality Control Analysis of this compound

1. Documentation and Sample Handling: a. Upon receipt, log the supplier name, lot number, and date. b. Visually inspect the material. Per supplier descriptions, it should be a yellow solid.[4][6] Note any discoloration or heterogeneity. c. Store the material as recommended, typically at 2-8°C in a dry, dark, and ventilated place.[2][5]

2. Melting Point Determination: a. Rationale: The melting point is a rapid and effective indicator of purity. Impurities typically depress and broaden the melting range. b. Procedure: i. Calibrate a melting point apparatus using certified standards. ii. Load a small, finely ground sample of the compound into a capillary tube. iii. Heat the sample at a ramp rate of 1-2°C per minute near the expected melting point. iv. Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. c. Acceptance Criteria: The observed range should be narrow (e.g., ≤ 2°C) and fall within the reported literature values of 50-53°C.[4][5]

3. Purity Assessment by High-Performance Liquid Chromatography (HPLC): a. Rationale: HPLC is a quantitative technique that separates the main compound from any impurities. This provides a precise purity value (often expressed as % area). b. Procedure: i. System: An HPLC system with a UV detector. ii. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). iii. Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 90:10 v/v). iv. Flow Rate: 1.0 mL/min. v. Detection Wavelength: Scan for an optimal wavelength; start with 254 nm. vi. Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1 mg/mL. vii. Injection: Inject 10 µL and run the analysis for a sufficient time (e.g., 15 minutes) to allow for the elution of any late-eluting impurities. c. Acceptance Criteria: The purity, calculated from the peak area percentage, should be ≥ 97% and align with the supplier's CoA value.[5]

4. Structural Confirmation by Mass Spectrometry (MS): a. Rationale: MS confirms the molecular weight of the compound, verifying its fundamental identity. b. Procedure: i. Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol). ii. Infuse the sample into a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI). iii. Acquire the mass spectrum in positive ion mode. c. Acceptance Criteria: The observed mass should correspond to the expected molecular weight of this compound (C26H52N2S2), which is 456.83 g/mol .[4][7] Look for the [M+H]+ ion at approximately m/z 457.8.

Part 3: Technical Data Summary and Safety Protocols

Successful research requires not only high-quality reagents but also safe handling practices. The information below is synthesized from multiple supplier data sheets.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 120-88-7 | [3][4][5] |

| Molecular Formula | C26H52N2S2 | [3][5][7] |

| Molecular Weight | ~456.84 g/mol | [5][7] |

| Appearance | Yellow solid | [4][6] |

| Melting Point | 50-53 °C | [3][4][5] |

| Boiling Point | 530.3 °C at 760 mmHg | [3][6] |

| Density | ~0.941 g/cm³ | [3][6] |

Handling and Safety

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazard Statements: According to available SDS information, the compound may be harmful if swallowed (H302), and may cause skin (H316), eye (H320), and respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical-resistant gloves, safety goggles, and a lab coat.[8] Work should be conducted in a well-ventilated area or a chemical fume hood.[8]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place, with a recommended temperature of 2-8°C.[2][5]

-

Spill & First Aid: In case of a spill, sweep up the solid material, place it in a bag for waste disposal, and avoid creating dust.[8] For skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air.[8]

Conclusion

The procurement of this compound for scientific applications, particularly in the highly regulated field of drug development, necessitates a methodical and evidence-based approach. Relying solely on a supplier's documentation is insufficient. The most reliable path to ensuring material quality is to establish a partnership with a reputable supplier and verify their product through an independent, in-house analytical validation program as detailed in this guide. By integrating this workflow, researchers can mitigate risks associated with reagent variability, enhance the integrity of their experimental data, and build a foundation of trust and reproducibility in their work.

References

-

HENAN NEW BLUE CHEMICAL CO.,LTD. Newblue CHEM--N,N'-DIDODECYL DITHIOOXAMIDE. LookChem. [Link]

-

Hebei Nengqian Chemical Import and Export Co., LTD. N,N'-DIDODECYL DITHIOOXAMIDE, CasNo.120-88-7. LookChem. [Link]

-

Home Sunshine Pharma. n,n'-didodecyl dithiooxamide cas 120-88-7. Home Sunshine Pharma. [Link]

-

Inicio Sol Farmacéutica. n, n'-didodecyl dithiooxamide cas 120-88-7. Inicio Sol Farmacéutica. [Link]

-

Hangzhou Keyingchem Co.,Ltd. N,N'-DIDODECYL DITHIOOXAMIDE, CasNo.120-88-7. LookChem. [Link]

Sources

- 1. N,N'-DIDODECYL DITHIOOXAMIDE, CasNo.120-88-7 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]

- 2. N,N'-DIDODECYL DITHIOOXAMIDE, CasNo.120-88-7 Hangzhou Keyingchem Co.,Ltd China (Mainland) [keyingchem.lookchem.com]

- 3. echemi.com [echemi.com]

- 4. Newblue CHEM--N,N'-DIDODECYL DITHIOOXAMIDE, CasNo.120-88-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. N,N'-DIDODECYL DITHIOOXAMIDE CAS 120-88-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. N,N'-DIDODECYL DITHIOOXAMIDE | 120-88-7 [chemicalbook.com]

- 8. cdn.moleculardimensions.com [cdn.moleculardimensions.com]

A Technical Guide to the Coordination Chemistry and Analytical Applications of N,N'-Didodecyldithiooxamide for Metal Ion Detection and Sequestration

Introduction

Overview of Dithiooxamides in Coordination Chemistry

Dithiooxamide (commonly known as rubeanic acid) and its derivatives represent a venerable class of chelating agents. The core dithiooxamide structure, characterized by its two thioamide groups (-C(S)NH-), provides a rich platform for coordination with a wide array of transition metal ions. The sulfur and nitrogen atoms act as soft and borderline Lewis bases, respectively, making them particularly effective for binding to soft and borderline metal acids. This interaction typically results in the formation of intensely colored, insoluble coordination polymers or discrete complexes, a property that has been historically leveraged for qualitative and quantitative analysis of metals like copper, nickel, and cobalt.[1]

N,N'-Didodecyldithiooxamide: A Lipophilic Chelating Agent

This compound (C26H52N2S2, CAS No. 120-88-7) is a symmetrical derivative where a C12 alkyl chain is appended to each nitrogen atom.[2][3] This structural modification dramatically alters the molecule's physical properties without compromising the inherent chelating ability of the dithiooxamide core. The two long dodecyl chains render the molecule highly lipophilic, making it readily soluble in nonpolar organic solvents and virtually insoluble in aqueous phases. This key feature transforms the ligand from a simple precipitating agent into a powerful extractant, enabling its use in liquid-liquid solvent extraction systems for the selective separation and concentration of metal ions from complex aqueous matrices.[4]

Rationale and Applications in Research and Industry

The unique combination of a strong, selective metal-binding site and high lipophilicity makes this compound a valuable tool for researchers and drug development professionals. Its primary applications lie in:

-

Selective Metal Extraction: Particularly for precious metals like palladium and platinum, where it can be used to recover them from spent catalysts or industrial waste streams.[2]

-

Colorimetric Sensing: The formation of colored complexes allows for its use in developing sensitive and selective colorimetric assays for metal ions like copper.[5]

-

Material Science: As a component in novel materials designed for metal sequestration and environmental remediation.

This guide provides an in-depth exploration of the synthesis, coordination chemistry, and practical applications of this compound, offering both foundational knowledge and field-proven protocols.

Synthesis and Physicochemical Properties

Synthetic Pathway

The most common laboratory synthesis of this compound involves the direct nucleophilic substitution reaction between dithiooxamide and dodecylamine. The reaction proceeds via the attack of the primary amine on the electrophilic carbon atoms of the thioamide groups. A patent also describes a more general route starting from oxalate esters or oxalyl chloride, followed by a thionation step.[2] The direct amination route is often preferred for its simplicity.[1]

Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures.[1] It is a self-validating system; successful synthesis is confirmed by the precipitation of the yellow product upon acidification and its characteristic melting point.

Materials:

-

Dithiooxamide (2.4 g, 0.02 mol)

-

Dodecylamine (7.4 g, 0.04 mol)

-

Methanol (40 mL)

-

37% Aqueous HCl

-

Deionized Water

Equipment:

-

100 mL round-bottomed flask

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Buchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL round-bottomed flask, add dithiooxamide (2.4 g) and methanol (40 mL). Begin stirring to dissolve the solid.

-

Amine Addition: Add dodecylamine (7.4 g) to the flask. The reaction is mildly exothermic.

-

Heating: Gently heat the reaction mixture to 35°C and maintain this temperature with stirring for 3 hours. The solution will typically darken.

-

Cooling and Precipitation: Cool the reaction mixture to room temperature (approx. 25°C). Slowly add 37% aqueous HCl dropwise while stirring until the pH of the mixture is approximately 2. The target product will precipitate as a yellow solid.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold methanol to remove unreacted starting materials and other impurities.

-

Drying: Dry the product, this compound, in a vacuum oven at low heat or air-dry to a constant weight.

Physicochemical Properties

The properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 120-88-7 | [3] |

| Molecular Formula | C26H52N2S2 | [3] |

| Molecular Weight | 456.83 g/mol | [3] |

| Appearance | Yellow solid | [3] |

| Melting Point | 52-53°C | [3] |

| Solubility | Insoluble in water; Soluble in chloroform, toluene, kerosene | Inferred |

Core Principles of Metal Ion Chelation

The Dithiooxamide Moiety as a Bidentate S,S'-Donor Ligand

The coordinating power of this compound resides in its central dithiooxamide core. Upon deprotonation of the N-H protons, the ligand can act as a bidentate chelator. However, it more commonly coordinates in its neutral form, particularly in acidic media, utilizing the lone pairs on the sulfur atoms. The two sulfur atoms act as S,S'-donors to form a stable five-membered chelate ring with a metal ion. This S,S'-bidentate chelation is the predominant binding mode for many transition metals.[5]

Role of the Dodecyl Chains in Modulating Solubility and Extraction

The two C12 alkyl chains are not directly involved in coordination but are critical to the molecule's function as an extractant. Their primary roles are:

-

Inducing Lipophilicity: They create a nonpolar exterior, driving the molecule into organic phases during liquid-liquid extraction.

-

Steric Influence: The bulky chains can influence the stoichiometry of the resulting metal complexes, often favoring lower coordination numbers or preventing the formation of insoluble coordination polymers that are common with the parent dithiooxamide.

General Reaction Mechanism

The reaction involves the displacement of solvent molecules from the metal's coordination sphere by the sulfur donor atoms of the this compound ligand. For a divalent metal ion (M²⁺) in an organic solvent, the reaction can be generalized as follows:

Reactions with Specific Metal Ions: A Case-Study Approach

Copper (II) Ions

This compound reacts readily with copper(II) ions to form a deeply colored complex, making it an excellent candidate for colorimetric analysis and extraction.[5]

In a non-coordinating organic solvent like chloroform or toluene, this compound (L) typically forms a 2:1 complex with Cu(II), resulting in a square planar [Cu(L)₂]²⁺ species. The two ligands arrange in a trans configuration, with the four sulfur atoms coordinating to the copper center. This coordination leads to a significant color change, typically from colorless or light blue to a deep yellow or brown, due to charge-transfer transitions.

This protocol outlines a method for creating a calibration curve and determining the concentration of Cu(II) in an unknown aqueous sample via solvent extraction and UV-Vis spectroscopy.

Reagents:

-

Stock Ligand Solution: 0.01 M this compound in chloroform.

-

Stock Copper Solution: 1000 ppm Cu(II) standard solution (from CuSO₄·5H₂O in water, acidified with a drop of H₂SO₄).

-

pH 4.0 Buffer: Acetate buffer.

-

Organic Solvent: Chloroform.

Procedure:

-

Prepare Standards: Prepare a series of aqueous copper standards (e.g., 0, 1, 2, 5, 10 ppm) by diluting the stock solution. For each standard, place 10 mL into a separate separatory funnel and add 1 mL of pH 4.0 buffer.

-

Extraction: To each separatory funnel, add 10 mL of the 0.01 M ligand solution in chloroform.

-

Equilibration: Shake each funnel vigorously for 2 minutes to facilitate the extraction of the copper complex into the organic phase. Allow the layers to separate completely.

-

Sample Preparation: Drain the lower organic layer, which now contains the colored copper complex, into a clean vial. If necessary, filter through a small plug of cotton wool to remove any entrained water.

-